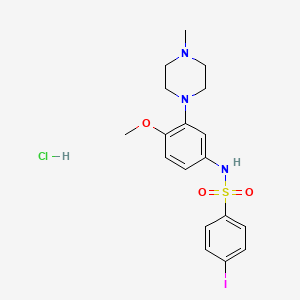
Psma617-tcmc tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSMA617-TCMC is a derivative of PSMA-617 with structure modification, in which the caroboxy groups in DOTA ring is replaced by TCMC macrocycle. PSMA-617 is a ligand used to make 177Lu-PSMA-617, which is a radioactive molecule to fight cancer,. PSMA-617 originally was developed at the German Cancer Research Center and the Heidelberg University Hospital. ABX held the exclusive license to bring the treatment, which targets prostate-specific membrane antigen (PSMA), through early clinical development.
Wissenschaftliche Forschungsanwendungen
Targeted Radionuclide Therapies (TRNT)
Psma617-tcmc tfa is involved in targeted radionuclide therapies (TRNT), a novel cancer treatment method. These therapies deliver radiation selectively to cancer cells and their immediate tumor microenvironment. TRNT agents consist of radiation-emitting radionuclides conjugated with peptides or small molecules that target tumor-associated antigens, such as prostate-specific membrane antigen (PSMA) in prostatic cancer. This targeted approach allows for direct delivery of radiation to tumor cells, causing DNA damage and triggering cancer cell death. However, kidney toxicity may result from tubular nuclide accumulation and low-level kidney PSMA expression (Pelletier et al., 2020).
Efficacy in Relation to Cellular PSMA Levels and Intratumoral Heterogeneity
The efficacy of PSMA-targeted radioligand therapy (RLT) depends on the degree of PSMA expression and the fraction of PSMA+ cells in a tumor. Research has shown that both the degree of PSMA expression and the fraction of PSMA+ cells correlate with tumor uptake and DNA damage, thus influencing RLT efficacy. Low or heterogeneous PSMA expression may represent a resistance mechanism to RLT (Current et al., 2020).
Theragnostic Approach in Prostate Cancer
Psma617-tcmc tfa is part of a theragnostic approach in prostate cancer, particularly in cases of metastatic castration-resistant prostate cancer (mCRPC). This approach involves the use of PSMA-targeted radioligands for both diagnosis and therapy. The efficacy of this approach is indicated by high tumor doses in skeletal, lymph node, and liver metastases, with acceptable doses for tissues/organs (Scarpa et al., 2017).
Development of Novel Radioligands for SPECT Imaging
Psma617-tcmc tfa has been investigated in the development of novel radioligands for single-photon emission computed tomography (SPECT) imaging. These radioligands target PSMA and have shown high affinity in vitro, high accumulation in tumors, and low hepatic retention, making them promising agents for imaging and potentially for therapy (Kimura et al., 2016).
Radioligand Therapy with Alpha-Emitting PSMA Targeted Radioligands
Research into alpha-emitting PSMA targeted radioligands for prostate cancer therapy, such as [212 Pb]Pb-NG001, has shown promising results. These ligands display similar binding and internalization in prostate cancer cells compared to other PSMA-targeted therapies, with significantly lower kidney uptake. This indicates potential for effective and safer treatment options in prostate cancer therapy (Stenberg et al., 2020).
Eigenschaften
Produktname |
Psma617-tcmc tfa |
|---|---|
Molekularformel |
C65H86F12N14O21S |
Molekulargewicht |
1659.52 |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[4-[[1,4,7,10-tetrakis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H82N14O13S.4C2HF3O2/c58-47(72)32-68-21-22-69(33-48(59)73)25-26-71(35-50(61)75)43(31-70(24-23-68)34-49(60)74)28-36-11-16-42(17-12-36)64-57(85)63-30-37-8-14-40(15-9-37)52(78)65-46(29-38-10-13-39-5-1-2-6-41(39)27-38)53(79)62-20-4-3-7-44(54(80)81)66-56(84)67-45(55(82)83)18-19-51(76)77;4*3-2(4,5)1(6)7/h1-2,5-6,10-13,16-17,27,37,40,43-46H,3-4,7-9,14-15,18-26,28-35H2,(H2,58,72)(H2,59,73)(H2,60,74)(H2,61,75)(H,62,79)(H,65,78)(H,76,77)(H,80,81)(H,82,83)(H2,63,64,85)(H2,66,67,84);4*(H,6,7)/t37?,40?,43?,44-,45-,46-;;;;/m0..../s1 |
InChI-Schlüssel |
FVJRYLDZCUPZFS-ODOBDYFHSA-N |
SMILES |
C1CC(CCC1CNC(=S)NC2=CC=C(C=C2)CC3CN(CCN(CCN(CCN3CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PSMA617-TCMC TFA salt; PSMA-617-TCMC; PSMA617-analog, PSMA617-derivative with TCMC. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![analogue 55f [PMID: 11472217]](/img/structure/B1193489.png)
![(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)
![6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine](/img/structure/B1193492.png)
![(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)